erbB-2 -

erbB-2

Catalog Number: EVT-1534060
CAS Number:
Molecular Formula: C50H78N10O11
Molecular Weight: 995.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ErbB2 is classified as a receptor tyrosine kinase (RTK). It is encoded by the ERBB2 gene located on chromosome 17. Unlike other members of the ErbB family, ErbB2 does not have a known ligand; instead, it forms heterodimers with other receptors such as ErbB1 (epidermal growth factor receptor) and ErbB3, which can activate downstream signaling pathways associated with cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of ErbB2 can be achieved through various methods including recombinant DNA technology. A common approach involves the use of plasmids that express the ERBB2 gene in suitable host cells, such as Chinese hamster ovary cells or human embryonic kidney cells. These cells can be cultured to produce large quantities of the receptor protein.

Techniques such as electrospray ionization mass spectrometry coupled with nanoflow-based liquid chromatography are employed to analyze the glycosylation patterns of ErbB2. This analysis helps in understanding how post-translational modifications affect its function and stability .

Molecular Structure Analysis

Structure and Data

ErbB2 is characterized by an extracellular domain that contains four subdomains (I-IV), a single transmembrane segment, and an intracellular tyrosine kinase domain. The structure of ErbB2 allows it to form homodimers or heterodimers with other members of the ErbB family, which is essential for its activation.

Recent studies have provided detailed insights into the glycosylation sites on ErbB2, identifying multiple N-glycan structures that stabilize its conformation and influence its signaling capacity .

Chemical Reactions Analysis

Reactions and Technical Details

ErbB2 undergoes several biochemical reactions upon activation. These include autophosphorylation on specific tyrosine residues within its intracellular domain, which creates docking sites for downstream signaling molecules. For instance, upon dimerization with another receptor, the activation leads to the recruitment of proteins like phosphoinositide 3-kinase and mitogen-activated protein kinases that propagate growth signals within the cell .

Mechanism of Action

Process and Data

The mechanism of action for ErbB2 involves its role as a signaling hub in cancer biology. Upon dimerization with liganded receptors or other ErbB family members, it activates various downstream signaling pathways such as the phosphoinositide 3-kinase/Akt pathway and the Ras/mitogen-activated protein kinase pathway. This activation promotes cellular processes such as proliferation, survival, and migration.

Studies have shown that antibodies targeting specific domains of ErbB2 can induce homodimerization and subsequent activation of these pathways, highlighting potential therapeutic strategies for cancers overexpressing this receptor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ErbB2 is a glycoprotein with a molecular weight varying based on glycosylation but typically ranges around 185 kDa when fully glycosylated. Its solubility is influenced by its glycosylation status and environmental conditions such as pH.

In terms of stability, glycosylated forms of ErbB2 are more resistant to proteolytic degradation compared to their non-glycosylated counterparts. This stability is crucial for maintaining its functional integrity in cellular environments .

Applications

Scientific Uses

ErbB2 has significant implications in cancer research and therapy. It serves as a biomarker for breast cancer prognosis and treatment response. Targeted therapies such as trastuzumab (Herceptin) specifically inhibit ErbB2 signaling pathways to reduce tumor growth in patients with ErbB2-positive tumors.

Additionally, ongoing research explores novel therapeutic strategies that involve modulating ErbB2 activity through small molecules or antibodies to overcome drug resistance in cancer treatments .

Introduction to ERBB2/HER2 in Oncobiology

Historical Discovery and Gene Identification of ERBB2

The ERBB2 gene (officially named v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 2) was first identified in 1985 through its homology to the viral oncogene v-erbB and the rat neuro/glioblastoma-derived neu oncogene. The rat neu oncogene was isolated from ethyl-nitroso-urea-induced neuroglioblastomas, carrying an activating point mutation (Val664Glu) in its transmembrane domain [1] [5]. Molecular cloning revealed that human ERBB2 (located on chromosome 17q12) encoded a 1255-amino-acid transmembrane receptor tyrosine kinase (RTK) with 82% sequence identity to rat neu [4] [5]. Seminal work by Slamon and colleagues (1987) established ERBB2 amplification in 20–30% of human breast cancers, correlating with aggressive tumor behavior and poor prognosis [1] [5]. This discovery positioned ERBB2 (commonly termed HER2 in clinical contexts) as a critical oncogenic driver and therapeutic target.

Table 1: Key Milestones in ERBB2 Research

YearDiscoverySignificance
1984Rat neu oncogene identifiedFirst evidence of ERBB2 family oncogenicity [1]
1985Human ERBB2 gene clonedStructural characterization of the receptor [4] [5]
1987ERBB2 amplification in breast cancerAssociation with poor clinical outcome [1] [5]
1998Trastuzumab FDA approvalFirst HER2-targeted therapy [4]
2004Somatic HER2 mutations in NSCLCIdentification in non-amplified cancers [1] [7]
2022ERBB2 fusion prevalence in pan-cancerNovel activation mechanism in gastric/breast cancers [3]

Structural and Functional Classification Within the ErbB Receptor Family

ERBB2/HER2 is a member of the ErbB RTK family, which includes EGFR (ERBB1), HER3 (ERBB3), and HER4 (ERBB4). Structurally, it comprises:

  • Extracellular Domain (ECD): Four subdomains (I–IV). Unlike other ErbB receptors, HER2’s ECD adopts a fixed "open" conformation that mimics a ligand-activated state, enabling spontaneous dimerization [4] [10].
  • Transmembrane Domain (TMD): Helical anchor facilitating receptor orientation. Activating mutations (e.g., Val659Glu) induce constitutive dimerization [4] [8].
  • Juxtamembrane Domain (JMD): Regulates kinase activity via autoinhibitory interactions [8].
  • Kinase Domain (KD): Catalytic site for tyrosine phosphorylation. Activating mutations cluster in exons 19–20 (e.g., L755S, V777L) [1] [7].
  • C-Terminal Tail (Ct): Intrinsically disordered region housing autophosphorylation sites (Tyr1196, Tyr1221/1222, Tyr1248, Tyr1253) that recruit adaptor proteins (e.g., GRB2, SHC) [8].

Functional Activation Mechanisms:

  • Ligand-Independent Dimerization: HER2 cannot bind ligands directly but serves as the preferred dimerization partner for ligand-bound ErbB members (e.g., EGFR-HER2 heterodimers generate stronger signaling than EGFR homodimers) [4] [10].
  • Downstream Signaling: Dimerization triggers trans-phosphorylation of kinase domains, activating:
  • RAS/RAF/MEK/ERK pathway: Promotes cell proliferation.
  • PI3K/AKT pathway: Inhibits apoptosis (notably via HER2-HER3 heterodimers, as HER3 strongly binds PI3K) [1] [6].
  • Chaperone Regulation: In normal cells, HSP90-CDC37 complexes stabilize HER2 and prevent aberrant activation. Overexpression in cancer disrupts this regulation, enabling homodimerization [10].

Clinical Significance of ERBB2 Overexpression in Human Cancers

ERBB2 dysregulation occurs via multiple genomic alterations across solid tumors:

Genetic Alterations and Prevalence:

  • Amplification: Most common in breast (20–30%), gastric (7–34%), and esophageal cancers [1] [4]. Amplification drives HER2 protein overexpression (>10^6 receptors/cell), detected by immunohistochemistry (IHC 3+) or fluorescence in situ hybridization (FISH HER2/CEP17 ratio ≥2.0) [4] [9].
  • Somatic Mutations: Identified in 1–4% of cancers, including lung adenocarcinomas (exon 20 insertions), bladder, and endometrial tumors. Mutations occur independently of amplification and often confer sensitivity to tyrosine kinase inhibitors (e.g., neratinib) [1] [7].
  • Gene Fusions: Present in 0.28% of solid tumors, most frequent in gastroesophageal junction (3.12%), breast (1.89%), and urothelial cancers (1.72%). Partners include MDK, ZNF207, and ATP8B1 [3].

Table 2: ERBB2 Alterations in Human Cancers

Cancer TypeAlteration TypePrevalence (%)Clinical Implications
BreastAmplification20–30Aggressive phenotype; trastuzumab benefit [1] [5]
GastricAmplification7–34Trastuzumab efficacy in metastatic disease [1] [4]
NSCLCKinase mutations1–5Responsive to afatinib/lapatinib [1] [7]
ColorectalFusions0.5–1.0Potential ADC sensitivity [3]
UrothelialMutations4Co-occurrence with amplification [7]

Biological and Prognostic Impact:

  • Tumor Aggressiveness: HER2 amplification correlates with high histological grade, aneuploidy, and rapid proliferation in breast cancer [2] [5].
  • Therapeutic Resistance: ERBB2+ tumors exhibit reduced sensitivity to endocrine therapy (tamoxifen) and some chemotherapies due to bypass signaling via PI3K/AKT [2] [5].
  • Heterogeneity: The Cancer Genome Atlas (TCGA) identified distinct HER2-enriched (HER2E) and luminal subtypes within HER2+ breast cancers. HER2E tumors show higher TP53 mutations and FGFR/EGFR co-amplification [1].
  • Immune Modulation: In clear cell renal carcinoma (ccRCC), low ERBB2 expression correlates with increased immune infiltration and worse prognosis, highlighting tissue-specific roles [9].

Emerging Biomarker Applications:

  • Fusion-Driven Cancers: ERBB2 fusions often co-occur with amplification (75–88%). Patients with both alterations exhibit worse survival than those with amplification alone [3].
  • Liquid Biopsy: Cell-free DNA analysis detects ERBB2 mutations/fusions for monitoring therapeutic resistance [3] [7].

Properties

Product Name

erbB-2

Molecular Formula

C50H78N10O11

Molecular Weight

995.21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.